methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a pyridine ring, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridine rings suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of solvents and reagents would be optimized to ensure environmental and economic sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and pyridine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain pyridine rings, are known for their roles in biological systems.
Uniqueness
Methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of the thiophene and pyridine rings with a benzoate ester, which may confer distinct pharmacological and material properties not found in other compounds.
Properties
IUPAC Name |
methyl 4-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-18(21)14-4-6-15(7-5-14)26(22,23)20-12-13-8-9-19-16(11-13)17-3-2-10-25-17/h2-11,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGZRIJFCNNXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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